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molecular formula C10H8FNO B8272774 2-Fluoro-3-methoxy-4-vinylbenzonitrile

2-Fluoro-3-methoxy-4-vinylbenzonitrile

Cat. No. B8272774
M. Wt: 177.17 g/mol
InChI Key: KKGLGSZWZARYDO-UHFFFAOYSA-N
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Patent
US09062070B2

Procedure details

A mixture of 4-bromo-2-fluoro-3-methoxybenzonitrile (6.0 g, 26 mmol), potassium vinyltrifluoroborate (4.20 g, 31.3 mmol) and Pd(dppf)Cl2 (0.8 g) in 60 mL of EtOH and 60 mL of TEA was refluxed under Ar for 4 hours. The resulting mixture was concentrated and the residue was purified by column chromatography (PE:EtOAc=20:1) to afford 2-fluoro-3-methoxy-4-vinylbenzonitrile.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.8 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([F:10])[C:3]=1[O:11][CH3:12].[CH:13]([B-](F)(F)F)=[CH2:14].[K+]>CCO.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[F:10][C:4]1[C:3]([O:11][CH3:12])=[C:2]([CH:13]=[CH2:14])[CH:9]=[CH:8][C:5]=1[C:6]#[N:7] |f:1.2,4.5.6.7|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
BrC1=C(C(=C(C#N)C=C1)F)OC
Name
Quantity
4.2 g
Type
reactant
Smiles
C(=C)[B-](F)(F)F.[K+]
Name
Quantity
60 mL
Type
solvent
Smiles
CCO
Name
TEA
Quantity
60 mL
Type
solvent
Smiles
Name
Quantity
0.8 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed under Ar for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (PE:EtOAc=20:1)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C#N)C=CC(=C1OC)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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